molecular formula C15H19IN4S B114901 Iodophenpropit dihydrobromide CAS No. 143407-29-8

Iodophenpropit dihydrobromide

Cat. No.: B114901
CAS No.: 143407-29-8
M. Wt: 412.3 g/mol
InChI Key: UBHYDQAARZKHEZ-RFLHHMENSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iodophenpropit dihydrobromide involves the reaction of 4-iodophenylethylamine with 3-(4(5)-imidazolyl)propyl isothiocyanate, followed by the addition of hydrobromic acid to form the dihydrobromide salt. The reaction conditions typically involve:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Iodophenpropit dihydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Iodophenpropit dihydrobromide is widely used in scientific research due to its selective antagonism of the histamine H3 receptor. Its applications include:

Mechanism of Action

Iodophenpropit dihydrobromide exerts its effects by selectively binding to the histamine H3 receptor, thereby blocking the action of histamine. This antagonism leads to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iodophenpropit dihydrobromide is unique due to its high affinity and selectivity for the histamine H3 receptor, making it a preferred choice for detailed studies on histamine-related functions and pathways. Its radiolabeled form, [125I]iodophenpropit, is particularly valuable for binding studies and receptor localization .

Properties

CAS No.

143407-29-8

Molecular Formula

C15H19IN4S

Molecular Weight

412.3 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)propyl N'-[2-(4-(125I)iodanylphenyl)ethyl]carbamimidothioate

InChI

InChI=1S/C15H19IN4S/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20)/i16-2

InChI Key

UBHYDQAARZKHEZ-RFLHHMENSA-N

Isomeric SMILES

C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)[125I]

SMILES

C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I.Br.Br

Canonical SMILES

C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I

143407-29-8

Synonyms

3-(1H-imidazol-4-yl)propyl N-(2-(4-iodophenyl)ethyl)carbamimidothioate
iodophenpropit
iodophenpropit I-125
S-(3-(4(5)-imidazolyl)propyl)-N-(2-(4-iodophenyl)ethyl)isothiouronium hydrogen sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iodophenpropit dihydrobromide
Reactant of Route 2
Reactant of Route 2
Iodophenpropit dihydrobromide
Reactant of Route 3
Iodophenpropit dihydrobromide
Reactant of Route 4
Iodophenpropit dihydrobromide
Reactant of Route 5
Iodophenpropit dihydrobromide
Reactant of Route 6
Iodophenpropit dihydrobromide

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